molecular formula C16H24ClFN2O2S B4446947 N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide

N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide

Cat. No. B4446947
M. Wt: 362.9 g/mol
InChI Key: HAFWUDYBWYVCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

Mechanism of Action

N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide inhibits the mTOR kinase, which is a key regulator of cell growth and proliferation. mTOR is part of two distinct protein complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Inhibition of mTORC1 by N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide leads to a decrease in protein synthesis and cell proliferation, while inhibition of mTORC2 leads to a decrease in cell survival and migration.
Biochemical and Physiological Effects:
N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth in animal models. N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide has also been shown to improve cognitive function and reduce neuroinflammation in models of neurodegenerative diseases. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide has several advantages for lab experiments. It is a highly selective inhibitor of mTOR kinase, which allows for specific targeting of this pathway. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide can be toxic to cells at high concentrations, which can limit its use in certain assays. In addition, its effects on other signaling pathways and cellular processes are not fully understood, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of focus is the development of more potent and selective inhibitors of mTOR kinase. In addition, there is growing interest in the potential role of mTOR inhibitors in aging and age-related diseases. Further research in these areas could lead to the development of new and more effective treatments for a variety of diseases.

Scientific Research Applications

N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide has been studied extensively in preclinical and clinical trials for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells, including those resistant to conventional chemotherapy. N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has been studied for its potential role in treating metabolic diseases such as type 2 diabetes and obesity.

properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClFN2O2S/c17-15-7-5-8-16(18)14(15)13-23(21,22)19-9-6-12-20-10-3-1-2-4-11-20/h5,7-8,19H,1-4,6,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFWUDYBWYVCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCNS(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide
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N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide
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N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide
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N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide
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N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide
Reactant of Route 6
N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide

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